molecular formula C12H9NO B1298859 4-(Pyridin-4-yl)benzaldehyde CAS No. 99163-12-9

4-(Pyridin-4-yl)benzaldehyde

Cat. No. B1298859
CAS RN: 99163-12-9
M. Wt: 183.21 g/mol
InChI Key: MBJXDIYHLGBQOT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)benzaldehyde is a chemical compound that is of significant interest in various fields of chemistry and materials science due to its potential applications in catalysis, synthesis of polymers, and the formation of metal-organic frameworks. The compound features a pyridine ring attached to a benzaldehyde group, which allows it to act as a ligand in coordination chemistry and as a precursor in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 4-(Pyridin-4-yl)benzaldehyde can be achieved through various methods. For instance, the compound can be used as a starting material in the synthesis of styrylpyridine derivatives, as demonstrated in the preparation of trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde and its isomers . These derivatives were synthesized using a Knoevenagel reaction, which is a condensation reaction typically used to form carbon-carbon double bonds in the presence of a base. Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available terephthalaldehyde .

Molecular Structure Analysis

The molecular structure of derivatives of 4-(Pyridin-4-yl)benzaldehyde has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . The X-ray structures of the styrylpyridine derivatives revealed their space groups and lattice parameters, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

4-(Pyridin-4-yl)benzaldehyde and its derivatives are involved in various chemical reactions. For example, the compound can participate in the formation of Schiff bases, which are typically formed by the condensation of an aldehyde with an amine . These Schiff bases can be used as biosorbents for the removal of heavy metals from aqueous environments. Furthermore, the compound is involved in the synthesis of novel complexes with potential applications in luminescence and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-4-yl)benzaldehyde derivatives have been studied using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy . These studies provide insights into the vibrational modes, electronic transitions, and molecular orbitals of the compounds. Additionally, computational methods such as Density Functional Theory (DFT) have been employed to predict and compare the properties of these compounds with experimental data . Theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties have also been performed to further understand the behavior of these molecules .

Scientific Research Applications

1. Antimicrobial Agents

  • Application Summary: A new series of pyridine and thienopyridine derivatives were designed, synthesized, and tested as antimicrobial agents .
  • Methods of Application: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
  • Results: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone .

2. Synthesis of Phosphorescent Iridium (III) Complex

  • Application Summary: “4-(2-Pyridyl)benzaldehyde” can be used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .

3. Reactive Metabolite of Atazanavir

  • Application Summary: “4-(2-Pyridyl)benzaldehyde” is a reactive metabolite of Atazanavir, an antiretroviral medication used to treat and prevent the human immunodeficiency virus (HIV) .

4. Coordination Polymers

  • Application Summary: “4-(Pyridin-4-yl)benzaldehyde” can be used as a ligand for the synthesis of coordination polymers . These polymers have diverse structures and can exhibit selective sorption and luminescence sensing properties .

Safety And Hazards

4-(Pyridin-4-yl)benzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fumes and to use only in a well-ventilated area .

properties

IUPAC Name

4-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXDIYHLGBQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348662
Record name 4-(Pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)benzaldehyde

CAS RN

99163-12-9
Record name 4-(Pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 6.93 g of 4-bromobenzaldehyde dimethyl acetal in 40 ml of tetrahydrofuran was dropwise added to a mixture comprising 0.80 g of magnesium powder, a catalytic amount of iodine and 10 ml of tetrahydrofuran under stirring at a temperature in the bulk of 40° to 50° C. in a nitrogen atmosphere to prepare a Grignard reagent. This Grignard reagent was dropwise added to a solution of 4.46 g of 4-bromopyridine and 0.4 g of bis(1,3-diphenylphosphinopropane)nickel (II) chloride in 100 ml of tetrahydrofuran at a room temperature in a nitrogen atmosphere. The obtained mixture was refluxed for 4 hours and allowed to cool to a room temperature, followed by the addition of water. The obtained mixture was distilled to remove the tetrahydrofuran. Ethyl acetate was added to the residue. The obtained mixture was extracted with dilute hydrochloric acid thrice. The extracts were combined, allowed to stand for a short time, made alkaline with concentrated aqueous ammonia and extracted with chloroform. The extract was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography (solvent: chloroform/methanol) to obtain 3.28 g of the title compound as a pale yellow crystal (yield: 64%).
Name
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0 (± 1) mol
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6.93 g
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0.8 g
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40 mL
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10 mL
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Grignard reagent
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Grignard reagent
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4.46 g
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[Compound]
Name
bis(1,3-diphenylphosphinopropane)nickel (II) chloride
Quantity
0.4 g
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Reaction Step Five
Quantity
100 mL
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solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods II

Procedure details

This aldehyde was prepared using the procedure for 4-pyridin-2-yl-benzaldehyde in Example 126 from 4-bromopyridine hydrochloride, triethylamine and 4-formylboronic acid to give a yellow crystalline solid (51%): mp=90-91° C.; Rf=0.08 (30% EtOAc/hexanes); IR (KBr) 1697, 1595, 1214, 1169, 801 cm−1; 1H NMR (CDCl3) δ 7.74 (d, 2H, J=5.8 Hz), 7.84 (d, 2H, J=8.3 Hz), 8.05 (d, 2H, J=8.1 Hz), 8.77-8.78 (m, 2H), 10.11 (s, 1H). LRMS 184 (M+H).
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4-formylboronic acid
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Yield
51%

Synthesis routes and methods III

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride in CH2Cl2 (15 mL, 1M) is added, dropwise, DMSO (3 mL). The resulting solution is stirred for 5 minutes then a solution of 4-[pyridin-4-yl]-benzyl alcohol (2.80 g, 15 mmol) (reference example 13a) in CH2Cl2/DMSO (27 mL, 3:1 CH2Cl2/DMSO) is added dropwise. The resulting mixture is stirred 5 minutes then Et3N added (15 mL, 108 mmol) in one portion. The cold bath is removed and stirring continued for 15 minutes. The reaction mixture is then diluted with ethyl acetate, washed with water and then brine, dried over MgSO4 and concentrated. The crude, orange solid product is used without further purification.
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15 mL
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Reaction Step One
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Quantity
3 mL
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2.8 g
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reactant
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CH2Cl2 DMSO
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyridin-4-yl)benzaldehyde
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Citations

For This Compound
42
Citations
J Lu, X Wu, Y Zhang, Y Xiao - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
The crystal structure of catena-poly[diaqua-m2-dicyanido-κ2C:N-dicyanido-κ1C-bis(4-(pyridin-4-yl)benzaldehyde-κ1N)iron(II)-platinum(II), C28H22N6O4PtFe Skip to content Should you have institutional access? Here's how to get …
Number of citations: 0 www.degruyter.com
CB Reddy, KS Kumar, MA Kumar, MVN Reddy… - European journal of …, 2012 - Elsevier
One pot three-component PEG-SO 3 H catalyzed reaction of 4-(Pyridin-4-yl)benzaldehyde and triethyl phosphite with various primary amines afforded α-aminophosphonates with high …
Number of citations: 74 www.sciencedirect.com
S Chappell, C Brooke, RJ Nichols, LJK Cook… - Faraday …, 2016 - pubs.rsc.org
Extensive studies of various families of conjugated molecules in metal|molecule|metal junctions suggest that the mechanism of conductance is usually tunnelling for molecular lengths < …
Number of citations: 27 pubs.rsc.org
Z Chen, BH Gao, XF Yuan, CQ Tong… - Journal of the Iranian …, 2021 - Springer
In the present research, a novel MOF-containing Zn(II) ions as nodes were created via the reaction between Zn salt and 2-hydroxy-4-(pyridin-4-yl)benzaldehyde (HL), a N,O-hetrodonor …
Number of citations: 0 link.springer.com
Y Liu, Y Zhao, ZQ Liu, XH Liu, XD Zhang, WY Sun - CrystEngComm, 2020 - pubs.rsc.org
Five new coordination polymers [Cu(L)2]·2CH2Cl2·CH3OH (1), [Co(L)2]·CH2Cl2·2CH3OH (2), [Zn(L)2]·CH2Cl2·CH3OH (3), [Co(L)2] (4) and [CuI(HL)] (5) [HL = 2-hydroxy-4-(pyridin-4-yl)…
Number of citations: 8 pubs.rsc.org
CA Gunawardana, AS Sinha, J Desper… - Crystal Growth & …, 2018 - ACS Publications
Hetero-bifunctional ligands can pave the way for elaborate metallo-supramolecular systems and are also useful for combining metal–ligand bonding with other types of noncovalent …
Number of citations: 10 pubs.acs.org
L Da Costa, M Roche, E Scheers, A Coluccia… - European journal of …, 2016 - Elsevier
Human rhinoviruses (HRV) are the predominant cause of common colds and flu-like illnesses, but are also responsible for virus-induced exacerbations of asthma and chronic …
Number of citations: 7 www.sciencedirect.com
J Seo, JW Chung, EH Jo, SY Park - Chemical communications, 2008 - pubs.rsc.org
A highly fluorescent organogel with transparency was formed through a hydrogen (H)-bonding interaction between a non-fluorescent and achiral 2-(3′,5′-bis-trifluoromethyl-biphenyl-…
Number of citations: 43 pubs.rsc.org
K Sun Choung, TS Teets - ChemPhotoChem, 2019 - Wiley Online Library
Two pyridyl‐substituted boron dipyrromethene (BODIPY) compounds are shown to interact with the strong Lewis acid B(C 6 F 5 ) 3 . The borane adducts are characterized by …
T Oh, F Hayat, E Yoo, SN Cho… - Bulletin of the …, 2015 - Wiley Online Library
1,2,4‐Triazoles exert antimycobacterial activity by inhibiting the cell wall biosynthesis. In an attempt to developing lead compounds exhibiting antitubercular activities, a series of 1,2,4‐…
Number of citations: 9 onlinelibrary.wiley.com

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